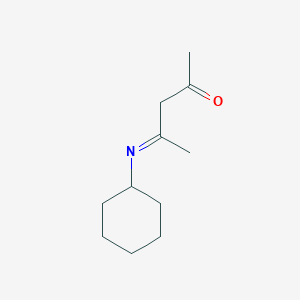

4-(Cyclohexylimino)pentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

4-cyclohexyliminopentan-2-one |

InChI |

InChI=1S/C11H19NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |

InChI Key |

RMVCLAGISYIPJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1CCCCC1)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexylimino Pentan 2 One

Condensation Reactions with Primary Amines: Principles and Practice

The fundamental principle behind the synthesis of 4-(cyclohexylimino)pentan-2-one is the nucleophilic attack of the primary amine, cyclohexylamine (B46788), on one of the carbonyl carbons of acetylacetone (B45752), followed by the elimination of a water molecule to form the imine. Due to the tautomeric nature of acetylacetone, the reaction proceeds to form a stable, conjugated β-enaminone.

Historically, the synthesis of β-enaminones was often carried out by refluxing a stoichiometric mixture of the β-dicarbonyl compound and the amine, sometimes in a solvent that allows for the azeotropic removal of water. However, modern synthetic chemistry has increasingly moved towards catalytic methods to enhance reaction rates and improve yields under milder conditions.

A variety of catalysts have been found to be effective for the synthesis of β-enaminones. For instance, gold(I)/silver(I) complexes have been used to catalyze the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions at room temperature, affording excellent yields. nih.gov Other effective catalysts include ceric ammonium (B1175870) nitrate (B79036), which facilitates the reaction at room temperature in short reaction times, and polyphosphoric acid supported on silica gel (PPA-SiO2), which acts as an efficient catalyst under solvent-free conditions. mdpi.comorganic-chemistry.org The use of such catalysts not only accelerates the reaction but also often leads to cleaner reaction profiles and simpler work-up procedures.

Table 1: Comparison of Catalytic Systems for β-Enaminone Synthesis

| Catalyst | Reaction Conditions | Typical Yields | Reference |

|---|---|---|---|

| [(PPh3)AuCl]/AgOTf | Solvent-free, room temperature | 85-98% | nih.gov |

| Ceric Ammonium Nitrate | Room temperature | Good to excellent | organic-chemistry.org |

| PPA-SiO2 | Solvent-free, 70-80 °C | Up to 90% | mdpi.com |

| Formic Acid | Methanol, reflux | Near-quantitative |

The efficiency of the condensation reaction to form this compound is significantly influenced by the reaction conditions.

Solvent: The choice of solvent can affect the reaction rate and equilibrium position. While polar protic solvents like ethanol (B145695) can facilitate the reaction by stabilizing charged intermediates, their high boiling points may be required to drive off water. bohrium.com A study on the synthesis of β-amino-α,β-unsaturated carbonyl compounds highlighted that aliphatic amines show excellent reactivity in protic solvents due to the stabilizing hydrogen bonding influence on reaction intermediates and transition states. bohrium.com Conversely, aprotic solvents like toluene are often used for azeotropic removal of water. However, there is a growing trend towards solvent-free reactions, which are not only environmentally friendly but can also lead to higher yields and shorter reaction times. nih.govmdpi.com

Temperature: The reaction is typically favored at elevated temperatures, which provide the necessary activation energy and help to remove the water byproduct, thus driving the equilibrium towards the product. For instance, solvent-free synthesis of β-enaminones has been successfully carried out at temperatures ranging from 70-120 °C. mdpi.comajgreenchem.com

pH: The pH of the reaction medium plays a crucial role in imine formation. The reaction is generally acid-catalyzed. An optimal pH is typically weakly acidic, around 4-5. researchgate.net At a pH that is too low, the amine nucleophile will be protonated, rendering it unreactive. researchgate.net Conversely, at a high pH, there is insufficient acid to protonate the carbonyl oxygen, which is a key step in activating the carbonyl group towards nucleophilic attack. researchgate.net

In recent years, advanced synthetic strategies have been developed to improve the synthesis of β-enaminones, focusing on green chemistry principles.

Microwave-assisted synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of β-enaminone synthesis, microwave-assisted methods often lead to dramatically reduced reaction times and improved yields compared to conventional heating. These reactions can often be carried out under solvent-free conditions, further enhancing their green credentials. acgpubs.org

Solvent-free synthesis: As mentioned earlier, conducting the reaction in the absence of a solvent is a key aspect of green chemistry. The direct reaction of acetylacetone and cyclohexylamine, often with the aid of a catalyst and/or microwave irradiation, can lead to the efficient formation of this compound. nih.govmdpi.comajgreenchem.com This approach simplifies the work-up procedure as there is no need to remove a solvent, and it reduces the generation of chemical waste.

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods

| Method | Typical Reaction Time | Solvent Usage | Energy Consumption |

|---|---|---|---|

| Conventional Heating | Hours to days | Often requires solvent | High |

| Microwave-assisted | Minutes | Often solvent-free | Low |

Alternative Synthetic Routes and Precursor Chemistry

One alternative approach involves the reaction of α,β-unsaturated ketones with amines. This Michael-type addition can lead to the formation of β-amino ketones, which can then be converted to β-enaminones. rsc.org Another strategy involves the photocatalyzed synthesis from 3-bromochromones, which undergo a Michael addition with an amine followed by debromination. beilstein-journals.org The synthesis can also be achieved from ethyl ketones via a nickel-catalyzed selective β-amination or from aldehydes and calcium carbide in the presence of amines and a copper(I) catalyst. beilstein-journals.org These alternative routes demonstrate the versatility of synthetic chemistry in accessing the β-enaminone scaffold.

Reaction Mechanism Elucidation for Imino-ketone Synthesis

The formation of this compound from acetylacetone and cyclohexylamine proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of cyclohexylamine on one of the carbonyl carbons of acetylacetone. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

This initial attack forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is generally unstable and readily eliminates a molecule of water. The elimination of water is also typically acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (H₂O). The subsequent loss of water and deprotonation of the nitrogen atom leads to the formation of the final imine product. In the case of β-diketones like acetylacetone, the resulting imine is in conjugation with the remaining carbonyl group, forming the stable β-enaminone structure. mdpi.com A proposed mechanism catalyzed by PPA-SiO₂ suggests the activation of the ketonic carbon for nucleophilic attack by the amino group, leading to amino-alcohol and imine intermediates before dehydration to the final product. mdpi.com

Purification and Isolation Techniques for Academic Research

The purification of this compound is a critical step to obtain a product of high purity for subsequent characterization and use in further reactions. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. Common solvents for the recrystallization of β-enaminones include ethanol, ethyl acetate, and hexane, or solvent pairs like ethanol-water or ethyl acetate-hexane. mnstate.edurochester.edu

Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar solubility characteristics to the product, column chromatography is the preferred method of purification. Silica gel is the most common stationary phase. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the desired compound from impurities. mdpi.com For basic compounds like β-enaminones, it can be advantageous to use an amine-functionalized silica column or to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing. biotage.com

Table 3: Common Purification Techniques for β-Enaminones

| Technique | Principle | Typical Solvents/Eluents | Application |

|---|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Ethyl Acetate/Hexane, Methanol/Water | Purification of solid products, larger scale |

Advanced Molecular and Electronic Structure Investigations

Conformational Analysis and Stereochemical Considerations

E/Z Isomerism at the Imine Double Bond

The carbon-nitrogen double bond (C=N) of the imine group is a center of geometric isomerism, giving rise to distinct E and Z configurations. In the case of 4-(cyclohexylimino)pentan-2-one, the relative orientation of the cyclohexyl group and the acetylacetone-derived backbone determines the isomeric form. The Z isomer, where the bulkier cyclohexyl and acetyl groups are on the same side of the C=N bond, is often stabilized by the formation of an intramolecular hydrogen bond. This interaction occurs between the imine nitrogen and the enolic hydrogen of the pentan-2-one moiety. The E isomer, with these groups on opposite sides, typically exists at a higher energy level due to the absence of this stabilizing interaction. The interconversion between these isomers is possible but generally requires significant energy input to overcome the rotational barrier of the imine bond.

Rotational Barriers and Conformational Dynamics of Cyclohexyl and Acetyl Moieties

Beyond the rigid C=N bond, the single bonds within the this compound structure allow for considerable conformational freedom. The cyclohexyl ring can adopt various conformations, with the chair form being the most stable and prevalent. The orientation of the cyclohexyl group relative to the rest of the molecule is subject to rotational barriers. Similarly, the acetyl group (-COCH₃) can rotate around the C-C bond connecting it to the imine backbone. The heights of these rotational barriers are influenced by steric hindrance and electronic effects. For instance, the rotation of the acetyl methyl group can be hindered by interactions with the cyclohexyl ring, particularly in the sterically crowded Z isomer. Experimental techniques such as microwave spectroscopy have been used to determine the torsional barriers of acetyl methyl groups in related ketones, with values ranging from approximately 180 cm⁻¹ to over 500 cm⁻¹, depending on the specific conformation and molecular environment. researchgate.net

Intramolecular Interactions: Hydrogen Bonding

A defining feature of the preferred conformation of this compound is the presence of a strong intramolecular hydrogen bond. In the Z isomeric form, the N-H proton of the imine can form a hydrogen bond with the oxygen atom of the ketone group. This interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's geometry and electronic structure. This hydrogen bonding is a key factor in the stabilization of the planar enaminone system. The strength of this bond can be investigated using spectroscopic methods and is a critical parameter in quantum chemical calculations.

Quantum Chemical Calculations

To gain deeper insight into the molecular and electronic properties of this compound, researchers employ sophisticated computational methods. These theoretical approaches provide detailed information that complements experimental findings.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of molecules like this compound. By approximating the electron density, DFT methods can accurately predict the molecule's equilibrium geometry. These calculations are crucial for optimizing the three-dimensional structure of both the E and Z isomers, allowing for the determination of bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energy difference between various conformers, providing a theoretical basis for understanding their relative stabilities. The choice of functional and basis set is critical for obtaining accurate results that align with experimental data.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is primarily localized on the imino nitrogen and the adjacent carbon atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl carbon and oxygen, suggesting these as the likely sites for nucleophilic attack. This distribution of frontier orbitals allows for the prediction of how the molecule will interact with other reagents. While FMO theory is highly effective for smaller molecules, its application to larger systems can be limited by the delocalized nature of the orbitals. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, offering insights into its reactive behavior. researchgate.netlibretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, prone to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate and near-zero potential, respectively. researchgate.net

In the MEP map of this compound, the most negative potential (red) is located around the oxygen atom of the carbonyl group, confirming its high electrophilicity. The region around the imino nitrogen also shows a negative potential, though to a lesser extent. The hydrogen atoms of the cyclohexyl and methyl groups exhibit positive potentials (blue), making them susceptible to nucleophilic interactions. researchgate.net This detailed charge distribution map complements the FMO analysis, providing a more complete picture of the molecule's reactivity. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and stability of molecules. nih.govnih.gov NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgwikipedia.org This method plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net

For this compound, NCI analysis reveals various intramolecular interactions. Green isosurfaces indicate weak van der Waals interactions between the cyclohexyl ring and the pentanone chain. Blue isosurfaces would signify stronger, attractive interactions like hydrogen bonds, though none are prominent in this molecule's isolated state. Red isosurfaces would point to steric repulsion, which might be observed between bulky groups in close proximity. This analysis provides a nuanced understanding of the forces that shape the molecule's preferred conformation. wikipedia.org

Vibrational Spectroscopy for Comprehensive Structural Insights

Infrared (IR) Spectroscopic Assignment of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The vibrational spectrum of a molecule is unique and serves as a "fingerprint" for its identification. wiley.com

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak is typically observed in the range of 1700-1725 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group. The C=N stretching vibration of the imino group appears as a medium to strong band around 1640-1690 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methyl groups are found in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1700-1725 | Strong |

| C=N Stretch | 1640-1690 | Medium-Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| CH₂/CH₃ Bend | ~1450 | Variable |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. nih.gov

For this compound, the C=N and C=C bonds, which may not show strong IR absorption, can exhibit strong signals in the Raman spectrum. The symmetric stretching of the cyclohexyl ring would also be more prominent. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch | ~1650 | Strong |

| Cyclohexyl Ring Breathing | ~800 | Medium |

| C-C Stretch | 900-1200 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of a molecule in solution. nih.govquizlet.com It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons present. The protons of the methyl group adjacent to the carbonyl (C1-H) would appear as a singlet around 2.1 ppm. The methylene (B1212753) protons (C3-H) would likely be a singlet or a multiplet depending on their environment, appearing further downfield. The protons on the cyclohexyl ring would produce a complex multiplet in the upfield region (1.0-2.0 ppm), while the proton on the nitrogen-bearing carbon of the cyclohexyl ring would be shifted further downfield.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| C1-H₃ | ~2.1 (s) | ~30 |

| C2=O | - | >200 |

| C3-H₂ | ~2.5 (s) | ~50 |

| C4=N | - | ~165 |

| C5-H₃ | ~1.9 (s) | ~20 |

| Cyclohexyl-H | 1.0-2.0 (m) | 25-40 |

| N-CH (Cyclohexyl) | ~3.0 (m) | ~60 |

Advanced ¹H and ¹³C NMR Spectral Interpretation (e.g., chemical shifts, coupling patterns)

The ¹H and ¹³C NMR spectra of 4-(Cyclohexylamino)pent-3-en-2-one are defined by its tautomeric form. The presence of the intramolecular hydrogen bond and the conjugated π-system dictates the chemical environments of the various nuclei.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the different proton environments. The amine proton (N-H) is typically observed as a broad signal far downfield, often between 10.5 and 12.0 ppm, due to the strong intramolecular hydrogen bond. The vinylic proton (=C-H) appears as a sharp singlet around 5.0 ppm. youtube.comlibretexts.org The protons of the two methyl groups are inequivalent, appearing as separate singlets. The methyl group adjacent to the carbonyl (C=O) is typically found around 2.0-2.4 ppm, while the methyl group on the double bond is slightly upfield. libretexts.org The cyclohexyl ring protons produce a complex series of multiplets in the upfield region (approximately 1.0-3.5 ppm), with the proton on the carbon directly attached to the nitrogen (the α-proton) being the most downfield of this group. openstax.org

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon backbone. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield in the range of 190-200 ppm. The two sp² hybridized carbons of the C=C double bond are found between 95 and 165 ppm. oregonstate.edupressbooks.pub The carbons of the cyclohexyl ring resonate in the 25-60 ppm range, while the two methyl carbons appear at the most upfield positions, typically below 30 ppm. pressbooks.pubudel.edu

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Vinylic Carbon (-C=) | - | ~163 |

| Vinylic Carbon (=CH-) | ~5.0 | ~96 |

| Amine (N-H) | ~11.0 (broad) | - |

| Cyclohexyl (α-CH) | ~3.3 (multiplet) | ~55 |

| Cyclohexyl (other CH₂) | 1.2 - 1.8 (multiplets) | 25 - 35 |

| Keto-Methyl (CH₃) | ~2.1 (singlet) | ~29 |

| Vinyl-Methyl (CH₃) | ~1.9 (singlet) | ~19 |

Note: These are estimated values based on typical ranges for β-enaminones. Actual values may vary depending on solvent and experimental conditions. openstax.orgoregonstate.edupdx.edulibretexts.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the spectrum and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(Cyclohexylamino)pent-3-en-2-one, COSY would be crucial for tracing the connectivity within the cyclohexyl ring, showing cross-peaks between adjacent protons. It could also potentially show a correlation between the N-H proton and the α-proton of the cyclohexyl ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique would definitively link each proton signal in the cyclohexyl ring to its corresponding carbon signal and assign the vinylic proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular framework. Key expected correlations would include:

The keto-methyl protons showing a cross-peak to the carbonyl carbon (C=O).

The vinyl-methyl protons correlating to both sp² carbons of the double bond.

The vinylic proton correlating to the carbonyl carbon and the vinyl-methyl carbon.

The N-H proton showing a correlation to the α-carbon of the cyclohexyl ring and the sp² carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. For this molecule, NOESY could confirm the Z-configuration of the enamine, which is stabilized by the intramolecular hydrogen bond. A cross-peak between the N-H proton and the vinyl-methyl protons would provide strong evidence for this stereochemistry.

Dynamic NMR for Exchange Processes and Conformational Equilibria

Dynamic NMR (DNMR) studies, typically involving variable-temperature experiments, can reveal information about energetic processes occurring on the NMR timescale. youtube.com For 4-(Cyclohexylamino)pent-3-en-2-one, two primary dynamic processes could be investigated:

Restricted C-N Bond Rotation: The C(sp²)-N bond has partial double-bond character due to resonance, which can restrict its rotation. At low temperatures, this rotation may be slow enough to cause broadening or splitting of the cyclohexyl proton signals. As the temperature is raised, rotation becomes faster, leading to a coalescence of these signals into a time-averaged pattern.

Keto-Enol Tautomerism: While the enamine form is dominant, it exists in equilibrium with the keto-imine tautomer. DNMR could be used to study the kinetics of this exchange. Furthermore, proton transfer is a dynamic process that can be observed; for instance, the N-H proton can exchange, which is often observed as peak broadening. researchgate.netnih.gov

By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy barriers for these conformational changes. nih.gov

X-ray Diffraction Analysis of Crystalline Forms

While the specific crystal structure for 4-(Cyclohexylamino)pent-3-en-2-one is not described in the surveyed literature, an analysis of the closely related compound N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine provides significant insight into the expected solid-state structure. researchgate.net This related molecule features the same core enamine skeleton and its crystallographic data serves as an excellent model.

Determination of Solid-State Molecular Geometry and Bond Parameters

X-ray diffraction would confirm the predominance of the Z-enamine tautomer in the solid state, stabilized by the intramolecular N-H···O hydrogen bond. The analysis provides precise bond lengths and angles.

Representative Bond Parameters from a Related Structure researchgate.net

| Parameter | Bond | Typical Length (Å) |

| Carbonyl | C=O | ~1.25 |

| Vinylic | C=C | ~1.38 |

| Enamine C-N | C-N | ~1.33 |

| Enamine C-C | C-C | ~1.42 |

The C=C and C-N bond lengths are intermediate between typical single and double bonds, confirming the delocalization of π-electrons across the N-C=C-C=O system. The cyclohexyl ring is expected to adopt a stable chair conformation.

Polymorphism Studies and Crystallization Influences

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. To date, no specific studies on the polymorphism of 4-(Cyclohexylamino)pent-3-en-2-one have been reported in the surveyed literature. However, the existence of flexible groups (the cyclohexyl ring) and strong hydrogen bonding capabilities suggests that polymorphism is a possibility. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different crystal packing arrangements, resulting in polymorphs with varying stability, melting points, and solubility.

Chemical Reactivity and Transformation Pathways

Hydrolysis and Imine Exchange Reactions: Thermodynamics and Kinetics

Imines, such as 4-(cyclohexylimino)pentan-2-one, can undergo hydrolysis to yield the parent carbonyl compound and primary amine. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction is typically reversible and can be driven to completion by using an excess of water, often under acidic conditions. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the imine carbon. youtube.comyoutube.com Subsequent proton transfers lead to the formation of a carbinolamine intermediate, which then eliminates the amine to regenerate the ketone. youtube.com

The thermodynamics and kinetics of imine formation and hydrolysis are influenced by the electronic and steric properties of the reactants. In dynamic imine libraries, the presence of a host molecule can shift the equilibrium towards the formation of a specific imine that is a good guest for the host. nih.gov For instance, studies on dynamic combinatorial libraries have shown that the distribution of imine products can be kinetically or thermodynamically controlled. nih.gov In some systems, one imine may be the kinetically favored product, while another is the thermodynamic product. nih.gov The rate of hydrolysis can be significantly affected by the reaction environment; for example, the hydrolysis of an imine was observed to be much faster in the presence of a resorcinarene (B1253557) capsule compared to its stability in water-saturated CDCl3. nih.gov

Imine exchange reactions, also known as transimination, involve the reaction of an imine with a different amine to form a new imine. This process is also an equilibrium-driven reaction. β-Ketoenamine-linked covalent organic frameworks (COFs), which share a similar structural motif with this compound, can be synthesized through monomer exchange reactions starting from the corresponding imine-linked COFs. nih.gov This suggests that the imine bond in such systems is dynamic and susceptible to exchange under certain conditions.

Nucleophilic Additions to the Imine Carbon

The imine carbon in this compound is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org These reactions are analogous to the well-known nucleophilic additions to carbonyl groups. libretexts.orgmasterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the imine carbon. libretexts.orgdalalinstitute.comyoutube.com This reaction, after an aqueous workup, results in the formation of a secondary amine. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic imine carbon. libretexts.orgyoutube.com The reactivity of organometallic reagents can be influenced by steric hindrance around the imine. dalalinstitute.com While the direct addition of organometallic reagents to this compound is not specifically detailed in the provided results, the general reactivity of imines with these reagents is well-established. libretexts.orgyoutube.comlibretexts.org For example, Grignard reagents are known to react with imines to form amines after hydrolysis. wikipedia.org

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the imine functionality to an amine. masterorganicchemistry.comkhanacademy.org Sodium borohydride is a milder reducing agent and is often used for the selective reduction of imines in the presence of other functional groups. tamu.edu The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic imine carbon. khanacademy.org Reductive amination is a related process where an aldehyde or ketone is converted to an imine and then reduced in situ to an amine, often using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). masterorganicchemistry.com

The term Michael addition generally refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org While this compound itself is not an α,β-unsaturated imine, its enamine tautomer can act as a nucleophile in Michael-type reactions. More relevantly, α,β-unsaturated imines can act as Michael acceptors. acs.org For example, the aza-Michael reaction involves the conjugate addition of an amine to an α,β-unsaturated imine. acs.org The scope of Michael acceptors includes α,β-unsaturated ketones, nitriles, esters, and nitro compounds. libretexts.orgmasterorganicchemistry.com Nucleophiles for Michael additions can be carbon nucleophiles like enolates or non-carbon nucleophiles such as amines and thiols. wikipedia.orgwikipedia.org The reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgchemrxiv.org

Electrophilic Aromatic Substitution on the Cyclohexyl Moiety (if applicable)

This section is not applicable as the cyclohexyl moiety is an aliphatic, non-aromatic ring and therefore does not undergo electrophilic aromatic substitution reactions.

Reduction and Oxidation Reactions of the Imino-ketone

The imino-ketone functionality of this compound offers multiple sites for reduction and oxidation reactions.

The selective reduction of the imine group in the presence of the ketone is a key transformation. As mentioned in section 4.2.1, hydride reducing agents can be employed for this purpose. The choice of reducing agent is crucial for achieving selectivity. Milder reducing agents like sodium borohydride are generally preferred for the selective reduction of imines over ketones. tamu.edursc.org The reduction of imines can also be achieved through catalytic hydrogenation or transfer hydrogenation. researchgate.net For instance, N-aryl imines derived from acetophenones have been successfully hydrogenated with high enantioselectivity using ruthenium complexes. researchgate.net Metal-free catalytic systems using trichlorosilane (B8805176) and a chiral Lewis basic catalyst have also been developed for the highly stereoselective reduction of imines. acs.org Furthermore, reagents like Me₂S-BH₃ have been shown to be effective for the chemoselective hydroboration of various imines. nih.gov

The reduction of the related α,β-unsaturated imines can also be achieved. nih.gov The selective reduction of the C=N bond is an important route to the synthesis of various amines. organic-chemistry.org

The oxidation of the imino-ketone can be complex. The ketone group is generally resistant to oxidation, except under harsh conditions that can lead to cleavage of carbon-carbon bonds. libretexts.org Aldehydes, in contrast, are easily oxidized to carboxylic acids. libretexts.orgvanderbilt.eduyoutube.com The imine group itself can be oxidized, and imines with an α-hydrogen can tautomerize to enamines, which are susceptible to oxidation. researchgate.net The oxidation of primary amines can lead to nitriles or imines. acs.org

Oxidative Transformations

The enamine-like character of this compound suggests its susceptibility to oxidative transformations, which can lead to the formation of novel heterocyclic structures. While direct oxidation studies on this specific compound are not extensively documented, the reactivity of analogous β-enaminones and enamides provides a strong basis for predicting its behavior.

One plausible oxidative pathway involves oxidative cyclization. For instance, β-enamide esters have been shown to undergo oxidative 5-endo cyclization mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) to form γ-lactams. nih.gov This suggests that under similar conditions, this compound could potentially undergo an intramolecular cyclization. The reaction would likely proceed through a radical-polar crossover mechanism, initiated by the oxidation of the enamine moiety.

Furthermore, the presence of the imine and the enolizable ketone functionality opens up possibilities for oxidative C-N and C-C bond formations. The use of various oxidizing agents could lead to a range of products, including dimers, or cyclized products involving the cyclohexyl ring, depending on the reaction conditions. The field of natural product biosynthesis offers numerous examples of oxidative cyclizations of related structures to form complex molecular architectures. nih.gov

Cycloaddition Reactions (e.g., [2+2] and [4+2] cycloadditions)

The imine functionality and the conjugated system within this compound make it a candidate for various cycloaddition reactions, which are powerful tools for the construction of cyclic frameworks.

[4+2] Cycloaddition Reactions (Aza-Diels-Alder Reactions):

The imine in this compound can act as a dienophile in aza-Diels-Alder reactions. wikipedia.org In these reactions, the C=N double bond reacts with a 1,3-diene to form a six-membered nitrogen-containing heterocycle. The reactivity of the imine can be enhanced by using Lewis acids, which coordinate to the nitrogen atom and lower the energy of the LUMO. The reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) with arylimines, for example, yields tetrahydropyridines in high yield. capes.gov.br It is conceivable that this compound would react similarly with electron-rich or electron-deficient dienes to afford substituted tetrahydropyridine (B1245486) derivatives. Intramolecular versions of this reaction are also possible if a diene is tethered to the molecule. nih.gov

[2+2] Cycloaddition Reactions:

Photochemical [2+2] cycloadditions represent another potential transformation for this compound. The imine double bond could react with an alkene under photochemical conditions to form a four-membered azetidine (B1206935) ring. Such reactions have been reported for N-sulfonylimines. wikipedia.org The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the nature of the substituents on both the imine and the alkene.

Derivatization and Functionalization Strategies

The structural features of this compound provide multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse range of new compounds.

Modification of the Pentanone Backbone

The pentanone backbone of this compound offers several handles for chemical modification.

Reactions at the Ketone Carbonyl: The ketone group can undergo a variety of classical carbonyl reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with organometallic reagents, such as Grignard or organolithium reagents, to afford tertiary alcohols.

α-Functionalization: The α-protons adjacent to the ketone are acidic and can be removed by a suitable base to generate an enolate. This enolate can then be reacted with various electrophiles, allowing for alkylation, acylation, and halogenation at the α-position.

Modification of the Imine: The imine bond can be hydrolyzed under acidic conditions to regenerate the parent β-diketone, acetylacetone (B45752), and cyclohexylamine (B46788). nih.govnih.gov Conversely, the imine can be reduced to the corresponding secondary amine.

| Reaction Type | Reagent/Conditions | Potential Product | Reference (Analogous Reactions) |

| Ketone Reduction | NaBH4, MeOH | 4-(Cyclohexylimino)pentan-2-ol | General knowledge |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. RX | 3-Alkyl-4-(cyclohexylimino)pentan-2-one | General knowledge |

| Imine Hydrolysis | H3O+ | Acetylacetone and Cyclohexylamine | nih.govnih.gov |

Functionalization of the Cyclohexyl Ring

The cyclohexyl ring provides another avenue for introducing chemical diversity.

Dehydrogenation: The cyclohexyl ring can potentially be aromatized to a phenyl ring under dehydrogenative conditions. Recent studies have shown the dehydrogenation-driven reaction of cyclohexanones with amines to construct N-functionalized 2-aminophenols. rsc.org

Ring Functionalization: While direct functionalization of the saturated cyclohexyl ring is challenging, strategies involving initial partial dehydrogenation to a cyclohexene (B86901) or cyclohexadiene could open up pathways for further reactions such as epoxidation, dihydroxylation, or further C-H functionalization. Research has demonstrated the functionalization of cyclohexene rings through methods like palladium-catalyzed hydroamination.

| Reaction Type | Reagent/Conditions | Potential Product | Reference (Analogous Reactions) |

| Dehydrogenation | Pd/C, heat | 4-(Phenylimino)pentan-2-one | rsc.org |

| C-H Functionalization | Various catalysts and reagents | Substituted cyclohexyl derivatives |

Coordination Chemistry of 4 Cyclohexylimino Pentan 2 One

Ligand Characterization and Coordination Modes

4-(Cyclohexylimino)pentan-2-one is a Schiff base, a class of compounds known for their ability to form stable complexes with a wide array of metal ions. Its structure, featuring both a nitrogen atom in the imine group and an oxygen atom in the keto group, allows for multiple modes of coordination.

The most common coordination mode for this compound is as an N,O-bidentate chelating ligand. purdue.edu In this arrangement, the ligand "grasps" a central metal atom through both the nitrogen of the imine group and the oxygen of the carbonyl group, forming a stable six-membered ring. This chelation is a key factor in the formation of many of its metal complexes. purdue.edu

This bidentate chelation has been observed in complexes with a variety of transition metals. The formation of the chelate ring enhances the stability of the resulting complex, a phenomenon known as the chelate effect. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in confirming this coordination mode. A noticeable shift in the stretching frequencies of the C=N and C=O bonds in the IR spectrum upon complexation provides strong evidence of their involvement in bonding to the metal center.

Beyond simple bidentate chelation, this compound can exhibit more complex coordination behaviors. Under certain conditions, it can act as a multidentate ligand, coordinating to a single metal center through more than two donor atoms, or as a bridging ligand, linking two or more metal centers together. This versatility allows for the construction of polynuclear and supramolecular structures. mdpi.com

Bridging behavior is often facilitated by the deprotonation of the ligand or the presence of other coordinating species in the reaction mixture. For instance, in a basic medium, the ligand can be deprotonated to form an enolate, which can then bridge two metal ions. This can lead to the formation of dimeric or polymeric structures with interesting magnetic and electronic properties. The specific nature of the resulting complex is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the metal ion and its counter-anion.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex. nih.gov

A wide range of transition metal complexes of this compound have been synthesized and characterized. nih.govmdpi.com These complexes often exhibit interesting electronic and magnetic properties, which are influenced by the identity of the metal ion and the coordination geometry.

For example, copper(II) complexes are often paramagnetic and exhibit a square planar or distorted octahedral geometry. Nickel(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral), depending on the specific reaction conditions and the other ligands present in the coordination sphere. The synthesis of these complexes is often straightforward, involving the direct reaction of the ligand with a metal salt, such as a chloride, acetate, or nitrate (B79036), in a solvent like ethanol (B145695) or methanol. nih.gov

The table below summarizes some of the transition metal complexes of this compound that have been reported in the literature.

| Metal Ion | Typical Coordination Geometry | Reference |

| Copper(II) | Square planar, distorted octahedral | nih.gov |

| Nickel(II) | Square planar, tetrahedral, octahedral | nih.govmdpi.com |

| Cobalt(II) | Tetrahedral, octahedral | nih.gov |

| Zinc(II) | Tetrahedral | nih.gov |

| Palladium(II) | Square planar | mdpi.com |

| Platinum(II) | Square planar | nih.gov |

While the coordination chemistry of this compound with transition metals is well-established, its complexation with main group elements is a less explored but growing area of research. These complexes can exhibit unique structural and reactive properties due to the different electronic nature of the main group elements compared to transition metals.

The synthesis of these complexes often requires the use of organometallic precursors of the main group elements, such as alkyl or aryl derivatives. The resulting complexes can feature direct metal-carbon bonds, leading to the formation of organometallic compounds with potential applications in catalysis and materials science.

The stoichiometry of the reactants, specifically the metal-to-ligand ratio, plays a crucial role in determining the structure of the final complex. nih.govlibretexts.org By carefully controlling this ratio, it is possible to selectively synthesize mononuclear, binuclear, or polynuclear complexes. For instance, a 1:2 metal-to-ligand ratio often favors the formation of a mononuclear complex where two ligands are coordinated to a single metal ion. nih.gov Conversely, a 1:1 ratio may lead to the formation of a dimeric or polymeric structure where the ligand acts as a bridge between two metal centers.

The nature of the counterion associated with the metal salt can also have a significant impact on the outcome of the reaction. nih.gov Weakly coordinating counterions, such as perchlorate (B79767) or tetrafluoroborate, are less likely to interfere with the coordination of the primary ligand and may favor the formation of simple chelate complexes. In contrast, strongly coordinating counterions, such as halides or acetate, can compete with the ketoimine ligand for coordination sites on the metal, potentially leading to the formation of mixed-ligand complexes or different structural isomers.

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical behavior. A combination of X-ray crystallography and various spectroscopic techniques provides a comprehensive picture of their structure and bonding.

X-ray Crystallography for Coordination Geometry and Bond Parameters

X-ray crystallography stands as the most definitive method for determining the molecular structure of crystalline solids, offering unambiguous insights into coordination geometries and bond parameters. nih.gov For metal complexes of this compound, this technique has been instrumental in establishing the coordination environment around the metal center.

Studies on various metal complexes have revealed that this compound typically acts as a bidentate ligand, coordinating through the imine nitrogen and the carbonyl oxygen atoms. The resulting coordination geometries are influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands. For instance, with divalent transition metals, distorted square planar or tetrahedral geometries are commonly observed.

In a notable example, the X-ray crystal structure of a copper(II) complex with a related Schiff base ligand showed a distorted square planar geometry. researchgate.net The bond lengths and angles obtained from such studies are crucial for understanding the steric and electronic effects of the cyclohexyl group on the coordination sphere. These parameters also provide a basis for theoretical calculations and the interpretation of spectroscopic data. The development of high-throughput crystallization techniques has further enhanced the ability to obtain suitable crystals for analysis, even for complex molecules. nih.gov

| Parameter | Description |

| Coordination Geometry | The spatial arrangement of the atoms of the ligands directly attached to the central metal atom. Common geometries include tetrahedral, square planar, and octahedral. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms in a molecule. Metal-ligand bond lengths provide insight into the strength of the coordination bond. |

| Bond Angles | The angle formed between three atoms across at least two bonds. Ligand "bite" angles and angles between coordinated atoms define the coordination geometry. |

| Torsion Angles | The angle between the plane containing three atoms and the plane containing another set of three atoms, which helps to describe the conformation of the chelate ring. |

Spectroscopic Signatures of Complexation (IR, UV-Vis, NMR, EPR)

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the structure and bonding in both solid and solution phases.

Infrared (IR) Spectroscopy: The coordination of this compound to a metal ion induces significant shifts in the vibrational frequencies of its functional groups. A key indicator of coordination is the shift in the ν(C=N) and ν(C=O) stretching frequencies. Upon complexation, the C=N stretching vibration typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination. Similarly, a shift in the C=O stretching frequency confirms the participation of the carbonyl oxygen. These shifts provide direct evidence of ligand-to-metal bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into the electronic transitions and the geometry of the coordination sphere. The spectra are often dominated by intense charge-transfer transitions. researchgate.net These can be ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. In addition to charge transfer bands, weaker d-d transitions can sometimes be observed, and their positions and intensities are indicative of the ligand field strength and the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure in solution. The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the protons and carbons near the coordination sites. For instance, changes in the chemical shifts of the cyclohexyl protons and the protons of the pentan-2-one backbone can confirm the coordination mode. In some cases, the limited solubility of complexes can hinder the acquisition of high-quality solution NMR data, making solid-state NMR techniques like CPMAS valuable alternatives. bas.bg

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes containing unpaired electrons, EPR spectroscopy is an indispensable technique. The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can reveal details about the coordination geometry and the nature of the metal-ligand bonding. For example, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a copper(II) complex can distinguish between different coordination geometries.

Magnetic Properties of Paramagnetic Metal Complexes

Many transition metal complexes of this compound are paramagnetic due to the presence of unpaired electrons in the d-orbitals of the metal ion. libretexts.org The study of their magnetic properties provides valuable information about the electronic structure and the number of unpaired electrons. libretexts.org

Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which is directly related to the number of unpaired electrons. libretexts.org This information is crucial for determining the spin state of the metal ion (high-spin or low-spin), which in turn depends on the ligand field strength. For instance, a d⁵ iron(III) complex can be high-spin with five unpaired electrons or low-spin with one unpaired electron, depending on the ligand.

In some cases, magnetic studies can also reveal magnetic exchange interactions between metal centers in polynuclear complexes. These interactions can be ferromagnetic (parallel alignment of spins) or antiferromagnetic (anti-parallel alignment of spins). dalalinstitute.com The nature and magnitude of these interactions are dependent on the distance between the metal ions and the nature of the bridging ligands.

Electronic Structure and Bonding in Metal Complexes

A deeper understanding of the properties of these coordination compounds requires an analysis of their electronic structure and the nature of the metal-ligand bonding.

Ligand Field Theory and Molecular Orbital Analysis in Complexes

Ligand Field Theory (LFT) provides a powerful framework for describing the electronic structure and bonding in transition metal complexes. wikipedia.org It is an extension of crystal field theory and incorporates aspects of molecular orbital (MO) theory to account for the covalent character of metal-ligand bonds. libretexts.orgwordpress.com

According to LFT, the interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The five d-orbitals, which are degenerate in the free metal ion, are split into different energy levels in the presence of the ligand field. The magnitude of this splitting, denoted as Δ, depends on the geometry of the complex and the nature of the ligands. britannica.com

For an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a tetrahedral complex, the splitting is inverted and smaller. The electronic configuration of the metal ion is then determined by filling these orbitals according to the Aufbau principle and Hund's rule.

Molecular orbital diagrams provide a more detailed picture of the bonding by considering the overlap of metal and ligand orbitals. These diagrams show that the ligand orbitals are generally lower in energy than the metal d-orbitals. The resulting bonding MOs are primarily ligand in character, while the anti-bonding MOs are primarily metal in character. The non-bonding or weakly bonding t₂g orbitals in an octahedral complex are often where the d-electrons of the metal reside. libretexts.org

Charge Transfer Transitions and Spectroscopic Correlations

The intense colors of many transition metal complexes are due to charge transfer (CT) transitions, which involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (LMCT), or vice versa (MLCT). nih.gov

The energy of these CT bands is related to the energy difference between the involved molecular orbitals and can be correlated with the electrochemical properties of the complex and the nature of the metal and ligand. The formation of a stable charge-transfer complex is often accompanied by a distinct color change. nih.gov

The UV-Vis spectra of metal complexes of this compound can be analyzed to identify these CT bands. By comparing the spectra of a series of complexes with different metal ions or modified ligands, it is possible to establish correlations between the spectroscopic data and the electronic properties of the complexes. These correlations are valuable for understanding the factors that influence the electronic structure and reactivity of these compounds.

Applications in Catalysis and Advanced Materials Science

Applications in Homogeneous Catalysis

In homogeneous catalysis, the ligand 4-(Cyclohexylimino)pentan-2-one can be coordinated to a metal center, creating a soluble catalyst that operates in the same phase as the reactants. The structure of the ligand plays a crucial role in determining the activity and selectivity of the resulting catalyst.

As Ligands in Transition Metal-Catalyzed Reactions (e.g., Hydrogenation, Oxidation, C-C Coupling, Polymerization)

The nitrogen and oxygen donor atoms of this compound form a stable bidentate chelate with transition metal ions. This coordination influences the electronic environment and steric accessibility of the metal center, which are critical factors in catalytic performance.

Hydrogenation: While specific studies on this compound are not prevalent, related β-ketoiminate complexes of metals like palladium are known to be active in hydrogenation reactions. For example, supported Pd/C catalysts are effective in the selective hydrogenation of phenolic compounds to produce cyclohexanones researchgate.net.

Oxidation: Metal complexes involving Schiff base ligands, a class to which this compound belongs, have demonstrated notable efficacy in catalyzing oxidation reactions. For instance, iron complexes with these types of ligands have been successfully used for the oxidation of cyclohexane to cyclohexanol and cyclohexanone, utilizing hydrogen peroxide as the oxidant researchgate.net. The selectivity and conversion rates in these reactions are highly dependent on the ligand structure and the metal center researchgate.netmdpi.commdpi.com.

C-C Coupling: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The choice of ligand is paramount in these reactions, affecting the efficiency of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination enscm.frorganic-chemistry.orgnih.gov. While direct applications of this compound are not widely documented, the broader class of N-donor ligands is essential for developing highly active and selective palladium catalysts enscm.fr.

Polymerization: Transition metal complexes, particularly those of Group 4 metals, are extensively used as catalysts for olefin polymerization researchgate.net. The ligand architecture dictates the properties of the resulting polymer. Iron complexes bearing pyridine-oxime ligands, which share structural similarities with β-ketoiminates, have shown high activity for isoprene polymerization, yielding polymers with specific microstructures nih.gov. Metallocene catalysts are also prominent in the polymerization of olefins like 4-methyl-1-pentene nih.gov.

Asymmetric Catalysis and Enantioselective Transformations

The creation of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. This is often achieved by employing chiral ligands that can induce asymmetry in the product.

While this compound itself is achiral, it can be a scaffold for developing chiral ligands. By introducing chirality either on the cyclohexyl ring or on the pentanone backbone, it is theoretically possible to synthesize chiral β-ketoiminate ligands. Such ligands could be applied in a range of asymmetric transformations, including the synthesis of chiral cycloalkenones via palladium catalysis or the production of chiral γ-amino ketones nih.govnih.gov. The development of new chiral ligands, such as those derived from imidazolines, continues to expand the scope of metal-catalyzed asymmetric synthesis researchgate.net.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing more efficient catalysts. For reactions involving ligands like this compound, mechanistic studies would focus on the role of the ligand in stabilizing reaction intermediates and transition states. For example, in oxidation catalysis, investigations might explore how the ligand modulates the properties of high-valent metal-oxo species researchgate.net. In palladium-catalyzed coupling, studies often use computational methods to probe the electronic influence of the ligand on the different stages of the reaction enscm.fr. However, a comprehensive search of the scientific literature indicates a lack of specific mechanistic studies focused on catalytic cycles directly involving this compound.

Applications in Heterogeneous Catalysis (if immobilized or supported)

To overcome challenges with catalyst separation and recycling in homogeneous systems, catalysts can be immobilized on solid supports. This heterogenization combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones.

Chiral metal catalysts, for example, have been immobilized on supports like silica, polymers, and magnetite nanoparticles for use in the asymmetric hydrogenation of ketones researchgate.net. This approach not only facilitates catalyst reuse but can also enhance catalytic performance in some cases researchgate.net. Despite the potential, there are no specific reports in the scientific literature detailing the immobilization of this compound or its metal complexes for applications in heterogeneous catalysis.

Advanced Materials Science Applications

In materials science, precisely designed chemical compounds are used as precursors to build functional materials with specific electronic, optical, or magnetic properties.

Precursors for Chemical Vapor Deposition (CVD) of Electronic Materials

Chemical Vapor Deposition (CVD) is a technique used to deposit thin films of various materials onto substrates. The choice of precursor is critical and requires a compound with sufficient volatility and thermal stability to be transported in the gas phase without premature decomposition.

Metal β-diketonates and related β-ketoiminate complexes are often explored as CVD precursors due to their volatility harvard.eduresearchgate.net. These precursors are used to deposit a wide range of materials, including metal oxides, which are crucial components in electronic devices harvard.eduresearchgate.netsemanticscholar.org. For example, liquid mixed metal beta-diketonates have been successfully used for the CVD of various metal oxides harvard.edu. The ligand design is crucial for tuning the precursor's physical properties, such as its melting point and vapor pressure harvard.eduresearchgate.net. Although metal complexes of β-ketoiminates are a promising class of compounds for this purpose, a review of the available literature reveals no specific studies on the use of this compound as a precursor for the CVD of electronic materials.

Components in Sensor Development (e.g., chemosensors for specific analytes)

The development of chemosensors, devices that use chemical reactions to detect and quantify specific analytes, represents a significant area of research for Schiff bases like this compound. While direct studies on this specific compound as a primary sensing agent are not extensively documented, its structural motifs are indicative of its potential. The imine (-C=N-) and keto (-C=O) functional groups present in this compound are excellent coordination sites for metal ions. This coordination capability is the foundational principle for many chemosensors.

The general mechanism involves the Schiff base ligand selectively binding with a target analyte, often a metal ion. This binding event perturbs the electronic properties of the ligand, leading to a measurable change in its photophysical properties, such as fluorescence or color. For instance, a sensor might exhibit a significant increase in fluorescence intensity (a "turn-on" response) or a decrease (a "turn-off" response) upon complexation with a specific ion. Researchers have successfully developed fluorescent chemosensors for various metal ions, and the principles guiding these designs are applicable to derivatives of this compound.

Table 1: Potential Analytes for Chemosensors Based on Schiff Base Scaffolds

| Analyte Category | Specific Examples | Potential Sensing Mechanism |

|---|---|---|

| Metal Ions | Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺ | Coordination leading to changes in fluorescence or absorbance |

| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding or displacement reactions altering optical properties |

Optoelectronic Materials and Photophysical Properties

The photophysical properties of Schiff bases, including this compound, are of great interest for their potential applications in optoelectronic materials. These properties are intrinsically linked to the electronic transitions within the molecule, primarily the n→π* and π→π* transitions associated with the imine and carbonyl chromophores.

Metal complexes of Schiff bases often exhibit enhanced and tunable photophysical properties. The coordination of a metal ion can lead to several effects:

Increased Rigidity: Complexation can restrict intramolecular rotations, reducing non-radiative decay pathways and enhancing fluorescence quantum yields.

Charge Transfer Transitions: New absorption bands can appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which can be harnessed in various optoelectronic devices.

Modified Emission Wavelengths: The nature of the metal ion and its coordination environment can significantly influence the emission wavelength, allowing for the tuning of the material's color output.

Supramolecular Assemblies and Frameworks

Supramolecular chemistry, the study of systems involving more than one molecule, heavily utilizes the directional and specific interactions of coordination chemistry. Schiff base ligands like this compound are excellent building blocks for the construction of complex supramolecular assemblies and frameworks. The ability of the imine and keto groups to coordinate to metal centers allows for the self-assembly of discrete polynuclear complexes or extended coordination polymers.

The geometry of the resulting supramolecular structure is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the Schiff base ligand. For example, the use of metal ions with a preference for tetrahedral or octahedral coordination can lead to the formation of three-dimensional metal-organic frameworks (MOFs). These materials are highly porous and have potential applications in gas storage, separation, and catalysis.

The cyclohexyl group in this compound can also play a role in directing the supramolecular assembly through weaker intermolecular interactions such as van der Waals forces and C-H···π interactions, influencing the packing of the molecules in the solid state.

Polymer Chemistry and Polymerization Initiators

In the realm of polymer chemistry, metal complexes of Schiff bases have found application as catalysts or initiators for various polymerization reactions. While there is no specific literature detailing the use of this compound in this capacity, its metal complexes would be expected to exhibit catalytic activity similar to other Schiff base complexes.

For instance, certain transition metal complexes of Schiff bases are known to be effective catalysts for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The mechanism typically involves the coordination of the monomer to the metal center, followed by nucleophilic attack and chain propagation.

Furthermore, some organometallic compounds can act as initiators for radical polymerization. While less common for Schiff base complexes, the potential exists for appropriately designed complexes to initiate polymerization under specific conditions, such as upon photo-irradiation. The choice of the central metal atom and the substituents on the Schiff base ligand would be crucial in determining the catalytic or initiating activity of the complex.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Advanced Analytical and Characterization Methodologies

Mass Spectrometry for Reaction Monitoring and Complex Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of 4-(Cyclohexylimino)pentan-2-one. It provides exact mass information, which confirms the molecular formula, and offers structural insights through the analysis of fragmentation patterns. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful for studying the compound itself and its non-covalent complexes. nih.gov

During its synthesis, reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them via MS to observe the depletion of reactants and the appearance of the product's molecular ion peak.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the parent molecular ion of this compound would be observed. The fragmentation is influenced by the structural features of the molecule, including the carbonyl group, the imine bond, and the cyclohexyl ring. Key fragmentation pathways often involve the cleavage of bonds alpha to the nitrogen and oxygen atoms. A common fragmentation for related ketones is the McLafferty rearrangement, which can lead to a distinct even-mass fragment ion. youtube.com While the parent compound of the pentanone fragment is 2-pentanone (molecular weight 86.13 g/mol ), the fragmentation pattern of this compound would be significantly more complex due to the cyclohexylimino substituent. nist.gov

Complex Characterization: Schiff bases like this compound are excellent ligands for forming metal complexes. ESI-MS is a powerful technique for characterizing these non-covalently bound complexes in solution. nih.gov It allows for the determination of the stoichiometry of the metal-ligand complex by observing the mass-to-charge ratio of the intact complex ion. This method helps in understanding the binding selectivity and stability of such complexes. nih.gov

Table 1: Representative ESI-MS Data for a Hypothetical Metal Complex of this compound (L) with a Divalent Metal (M²⁺)

| Observed m/z | Ion Species | Interpretation |

|---|---|---|

| 182.15 | [L+H]⁺ | Protonated Ligand |

| 204.13 | [L+Na]⁺ | Sodiated Ligand Adduct |

| 421.23 | [M(L)₂ - H]⁺ | 1:2 Metal-Ligand Complex |

| 443.21 | [M(L)₂ + Na]⁺ | Sodiated 1:2 Metal-Ligand Complex |

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Progress

Chromatographic methods are fundamental for separating this compound from impurities and starting materials, thereby enabling accurate purity assessment and monitoring of reaction kinetics.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a sample is vaporized and passed through a capillary column. The retention time is characteristic of the compound under specific method conditions. Impurities, such as unreacted cyclohexylamine (B46788) or acetylacetone (B45752), will have different retention times, allowing for their quantification. A validated GC method would define parameters like the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities. scirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring the progress of the synthesis of this compound, especially when analyzing reaction mixtures directly. Using a suitable stationary phase (e.g., C18) and mobile phase, the reactants and the product can be separated and quantified over time. By plotting the concentration of the product as a function of time, reaction rates can be determined.

Table 2: Representative GC Method Parameters and Results for Purity Analysis

| Parameter | Value / Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 250 °C at 15 °C/min |

| Hypothetical Retention Times (min) | |

| Cyclohexylamine | 5.8 |

| Acetylacetone | 4.2 |

| This compound | 12.5 |

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques provide critical information about the material's thermal stability, decomposition profile, and phase behavior. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For this compound, a TGA scan would reveal the onset temperature of decomposition, indicating its thermal stability. The resulting curve can show single or multiple decomposition steps. By analyzing the percentage of mass loss at each step, it is possible to hypothesize which parts of the molecule are being lost. nih.gov For instance, an initial mass loss might correspond to the cleavage of the cyclohexyl group, followed by the fragmentation of the remaining backbone at higher temperatures. ekb.eg

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org It is used to detect physical transformations, such as melting (endothermic) and crystallization (exothermic). eag.com A DSC thermogram of this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum (Tₘ) and the enthalpy of fusion (ΔHfus) can be precisely determined. ulb.ac.be These values are characteristic of the compound's crystalline structure and purity. The technique can also identify other phase transitions, such as glass transitions in amorphous solids. nih.gov

Table 3: Representative Thermal Analysis Data for this compound

| Analysis | Parameter | Value | Interpretation |

|---|---|---|---|

| TGA | Decomposition Onset (Tonset) | ~210 °C | Start of thermal degradation |

| Step 1 Mass Loss (210-300 °C) | ~45% | Possible loss of cyclohexyl moiety | |

| Step 2 Mass Loss (300-450 °C) | ~55% | Decomposition of remaining structure | |

| DSC | Transition | Melting | Solid to liquid phase change |

| Peak Temperature (Tm) | ~85 °C | Melting Point | |

| Enthalpy of Fusion (ΔHfus) | ~25 kJ/mol | Energy absorbed during melting |

Electrochemical Methods for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the oxidation and reduction (redox) properties of this compound. The presence of the C=N imine bond and the C=O carbonyl group makes the molecule susceptible to electrochemical reduction.

In a typical CV experiment, the potential is swept linearly, and the resulting current from the analyte's redox reactions at the electrode surface is measured. For this compound, a voltammogram would likely show one or more reduction peaks corresponding to the transfer of electrons to the molecule. The first reduction might involve the formation of a radical anion. unav.edu

The reversibility of the redox process can be assessed by comparing the cathodic (reduction) and anodic (oxidation) peak potentials and currents. rsc.org A reversible process suggests the product of the electron transfer is stable on the timescale of the experiment, whereas an irreversible peak indicates a rapid subsequent chemical reaction or structural rearrangement of the reduced species. researchgate.net The redox potentials are sensitive to the solvent and the molecular structure, providing insight into the electronic nature of the compound. unav.edu

Table 4: Hypothetical Cyclic Voltammetry Data in Acetonitrile

| Process | Peak Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Reduction I | Epc = -1.85 V | Irreversible peak, likely corresponding to the one-electron reduction of the imine (C=N) bond. |

| Reduction II | Epc = -2.30 V | Irreversible peak, potentially related to the reduction of the carbonyl (C=O) group. |

Computational Chemistry and Cheminformatics Perspectives

Predictive Modeling of Reactivity and Selectivity

Predictive modeling is a cornerstone of modern chemistry, enabling the anticipation of a molecule's chemical behavior under various conditions. For 4-(Cyclohexylimino)pentan-2-one, computational models can map out its reactivity landscape and predict the selectivity of its transformations.

The reactivity of β-enaminones is complex due to the presence of multiple functional groups, including a ketone, an imine, and an α-carbon, creating a conjugated system. tandfonline.comrsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to calculate quantum chemical parameters that illuminate the molecule's reactive nature. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's tendency to act as a nucleophile or electrophile, respectively. nih.govnih.gov

For this compound, DFT calculations can identify the most likely sites for electrophilic or nucleophilic attack. The model can predict whether reactions will occur at the imine nitrogen, the carbonyl carbon, or the α-carbon. Furthermore, modeling can predict the outcomes of reactions like additions, cyclizations, and functionalizations. rsc.org For instance, in reactions such as the vinylogous Mannich reaction, computational models can predict diastereoselectivity by analyzing the transition state energies of different reaction pathways. nih.gov